Lycorenine

vasodepressor cardiovascular pharmacology α-adrenergic blockade

Lycorenine (CAS 477-19-0) is a structurally defined homolycorine-type Amaryllidaceae alkaloid—not a generic substitute for lycorine or galanthamine. Its unique α-adrenergic blockade and autonomic modulation profile (vasodepressor action, splanchnic nerve activity reduction) make it the only mechanistically valid tool for dissecting adrenergic vs. vagal cardiovascular pathways. Procurement as a ≥98% pure analytical standard ensures reproducible SAR, cytotoxicity calibration, and chromatographic method validation. Do not substitute with cytotoxic lycorine or AChE-inhibiting galanthamine for cardiovascular studies—scaffold divergence dictates target engagement.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 477-19-0
Cat. No. B150351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycorenine
CAS477-19-0
Synonymslycorenine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC
InChIInChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1
InChIKeyVHYYSQODIQWPDO-PILAGYSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lycorenine (CAS 477-19-0) Scientific Procurement: A Homolycorine-Type Amaryllidaceae Alkaloid with Verified Vasodepressor Pharmacology


Lycorenine (CAS 477-19-0, molecular formula C18H23NO4, molecular weight 317.38) is a homolycorine-type Amaryllidaceae alkaloid isolated from Lycoris radiata and other members of the Amaryllidaceae family [1]. It is characterized by a fused hexahydroisochromenoindole scaffold with four defined stereocenters, distinguishing it structurally from lycorine-, galanthamine-, and crinine-type alkaloids within the same plant family [2]. The compound is a white to off-white crystalline solid with a melting point of 199–200°C and a specific optical rotation of [α]20D +149.3°, with commercially available purity specifications typically ≥98% [3].

Lycorenine Cannot Be Functionally Substituted by Lycorine, Galanthamine, or Crinine: Structural Skeletal Divergence Drives Distinct Pharmacological Profiles


Generic substitution among Amaryllidaceae alkaloids is scientifically unsound due to fundamental skeletal divergence that dictates target engagement and pharmacological outcome. Lycorenine belongs to the homolycorine skeletal subgroup, whereas lycorine, galanthamine, and crinine represent distinct core scaffolds (lycorine-type, galanthamine-type, and crinine-type, respectively) with divergent ring systems and pharmacophore geometry [1]. Galanthamine is a clinically approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease with potent CNS activity; lycorine is a cytotoxic alkaloid with potent apoptosis-inducing activity in leukemia cells (IC50 0.6 μM against HL-60) and substantial toxicity profile; crinine-type alkaloids exhibit distinct P-glycoprotein interaction profiles [2]. Lycorenine, by contrast, demonstrates a unique vasodepressor mechanism involving α-adrenergic blockade and sympathetic nerve activity modulation—a pharmacological signature not shared by its structural analogs [3]. Substitution based solely on botanical co-occurrence without structural and pharmacological verification would invalidate experimental reproducibility and confound mechanism-of-action studies.

Quantitative Differentiation Evidence for Lycorenine (CAS 477-19-0) Against In-Class Comparators: Validated Assay Data for Informed Scientific Selection


Lycorenine Vasodepressor Activity: α-Adrenergic Blockade with Sympathetic Nerve Modulation in Anesthetized Rat Model

Lycorenine exhibits a well-characterized vasodepressor mechanism in anesthetized rats that distinguishes it from other Amaryllidaceae alkaloids such as lycorine and galanthamine, which lack documented α-adrenergic blockade activity [1]. Lycorenine (1–10 mg/kg i.v.) produced dose-related decreases in blood pressure and heart rate, with tachyphylaxis developing upon repeated injection [2]. In the blood-perfused rat hindquarters model, lycorenine (62.5–500 μg i.a.) produced dose-related decreases in both mean blood pressure and perfusion pressure; this decrease in perfusion pressure was abolished by phenoxybenzamine (an α-adrenergic antagonist) or hexamethonium (a ganglionic blocker), providing direct pharmacological evidence for α-adrenergic mechanism involvement [2]. In contrast, galanthamine is primarily characterized as an acetylcholinesterase inhibitor (no vasodepressor activity documented in this model system) and lycorine is predominantly a cytotoxic agent (HL-60 IC50 0.6 μM) with no evidence of α-adrenergic blockade [3]. Additionally, lycorenine (7.5 or 15 mg/kg i.v.) reduced spontaneous splanchnic nerve activity, and its maximal bradycardic effect was abolished by bilateral vagotomy, confirming autonomic modulation beyond direct vascular action [2].

vasodepressor cardiovascular pharmacology α-adrenergic blockade

Lycorenine Exhibits Moderate AChE Inhibitory Activity (Ki 390 nM) – Quantitatively Distinct from Potent AChE Inhibitor Galanthamine

Lycorenine demonstrates measurable but moderate acetylcholinesterase (AChE) inhibitory activity with a Ki of 390 nM against human AChE [1]. This activity places it in a distinct potency tier relative to galanthamine, the prototypical Amaryllidaceae AChE inhibitor that exhibits approximately seven-fold higher activity than tazettine, four-fold higher than crinine, and two-hundred-fold higher than lycorine in comparative assays [2]. While direct head-to-head Ki comparison data between lycorenine and galanthamine are not available in the same assay system, the 390 nM Ki value for lycorenine categorizes it as a moderate-affinity AChE ligand within the Amaryllidaceae alkaloid family, structurally distinct from both the potent galanthamine-type inhibitors and the weakly active lycorine-type compounds [1]. This quantitative differentiation is critical for studies investigating structure-activity relationships across Amaryllidaceae alkaloid subtypes, where the homolycorine scaffold of lycorenine provides a distinct pharmacophore template compared to the galanthamine core [1].

acetylcholinesterase inhibition Alzheimer's disease research structure-activity relationship

Lycorenine Cytotoxicity: IC50 Values of 0.8 μg/mL (LMTK) and 1.2 μg/mL (HEPG2) – Quantitatively Distinct from Lycorine's Sub-Micromolar Potency

Lycorenine inhibits cell viability in vitro with IC50 values of 0.8 μg/mL against LMTK cells and 1.2 μg/mL against HEPG2 cells . These cytotoxicity values place lycorenine in a quantitatively distinct potency tier compared to lycorine, the most extensively studied cytotoxic Amaryllidaceae alkaloid, which exhibits substantially greater potency with an IC50 of 0.6 μM (approximately 0.17 μg/mL) against HL-60 myeloid leukemia cells and demonstrates apoptosis induction across multiple cancer cell lines [1]. The ~5–7 fold potency differential between lycorenine and lycorine reflects fundamental differences in the core alkaloid scaffolds: lycorine possesses a lycorine-type skeleton with a methylenedioxy group and no methoxyl groups, whereas lycorenine contains a homolycorine-type skeleton with two methoxy substituents and a distinct ring fusion pattern [2]. This quantitative and structural divergence makes lycorenine a valuable moderate-potency comparator for studies investigating how Amaryllidaceae alkaloid skeletal variation modulates cytotoxicity.

cytotoxicity cancer cell viability LMTK cells HEPG2 cells

Evidence-Based Research and Procurement Applications for Lycorenine (CAS 477-19-0)


Cardiovascular Pharmacology: Tool Compound for α-Adrenergic and Autonomic Mechanism Studies

Lycorenine is specifically indicated for cardiovascular pharmacology studies investigating α-adrenergic blockade mechanisms and autonomic nervous system modulation. In anesthetized rat models, lycorenine (1–10 mg/kg i.v.) produces dose-dependent decreases in blood pressure and heart rate, with the vasodepressor effect abolished by the α-adrenergic antagonist phenoxybenzamine and the ganglionic blocker hexamethonium [1]. The compound also reduces spontaneous splanchnic nerve activity at 7.5–15 mg/kg i.v., with bradycardia abolished by bilateral vagotomy [1]. This dual peripheral α-blockade and central autonomic modulation profile makes lycorenine a uniquely suited tool compound for dissecting adrenergic versus vagal contributions to cardiovascular regulation—an application for which lycorine (cytotoxic) and galanthamine (AChE inhibitor) are mechanistically unsuitable.

Amaryllidaceae Alkaloid Structure-Activity Relationship (SAR) Studies: Homolycorine Scaffold Comparator

Lycorenine serves as a structurally defined homolycorine-type comparator for SAR studies across Amaryllidaceae alkaloid subtypes. With a measured AChE Ki of 390 nM [1], it occupies a moderate-potency tier distinct from high-potency galanthamine-type inhibitors (~200-fold more potent than lycorine [2]) and weak lycorine-type compounds. The homolycorine scaffold of lycorenine, characterized by a fused hexahydroisochromenoindole core with two methoxy substituents, provides a distinct pharmacophore template for investigating how skeletal variation among lycorine-, galanthamine-, crinine-, and homolycorine-type alkaloids modulates target engagement and biological activity [2]. Procurement of lycorenine for SAR panels enables systematic interrogation of scaffold-dependent activity cliffs.

Natural Product Cytotoxicity Screening: Moderate-Potency Calibration Standard

Lycorenine provides a moderate-potency cytotoxicity calibration standard for natural product screening programs. With documented IC50 values of 0.8 μg/mL (LMTK cells) and 1.2 μg/mL (HEPG2 cells) [1], lycorenine occupies an intermediate activity tier between the high-potency lycorine (HL-60 IC50 0.6 μM) and weakly active or inactive Amaryllidaceae alkaloids [2]. This quantitatively defined potency makes lycorenine valuable as an internal reference compound for normalizing inter-assay variability and establishing dose-response benchmarks in cytotoxicity screening campaigns involving structurally related natural products.

Analytical Method Development: Chromatographic Standard for Homolycorine-Type Alkaloid Quantification

Lycorenine is a critical analytical reference standard for the development and validation of chromatographic methods targeting homolycorine-type Amaryllidaceae alkaloids. Gas chromatographic methods using derivatization to tetrahydrohomolycorine TMS ether on 3% XE-60 columns at 200°C have been established for lycorenine separation and quantification, enabling accurate determination of lycorenine content in plant extracts and alkaloid mixtures [1]. Capillary electrophoresis with electrochemiluminescence detection has also been validated for simultaneous determination of lycorenine alongside galanthamine, homolycorine, and tazettine in Lycoris radiata extracts [2]. These validated analytical methods support quality control, phytochemical standardization, and metabolomics studies involving homolycorine-type alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lycorenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.